N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
N-[(2-Chlorophenyl)Methyl]-3-Methyl-1,2,4-Thiadiazole-5-Carboxamide is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a 2-chlorophenylmethyl substituent. While direct data on its applications are unavailable, structural analogs in the provided evidence suggest possible roles in pharmaceuticals (e.g., anticancer or antiviral agents) or agrochemicals (e.g., pesticides) .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHSNFICZHZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-chlorobenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, the compound disrupts essential metabolic pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
The 1,2,4-thiadiazole ring in the target compound distinguishes it from other heterocycles in similar molecules:
- Oxadiazole Derivatives: Compound 45 in (N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) features a 1,2,4-oxadiazole core. Replacing oxygen with sulfur in the thiadiazole ring increases lipophilicity and may enhance metabolic stability due to sulfur’s polarizability and larger atomic radius .
- Thiazole/Thiophene Derivatives: Compound 55 () contains a thiophene ring, which lacks the dual nitrogen atoms of thiadiazole.
Substituent Analysis
- Chlorophenyl Groups : The target’s 2-chlorophenylmethyl group contrasts with the 4-chlorophenyl substituent in pencycuron (). Ortho-substitution may hinder rotational freedom, affecting binding to biological targets compared to para-substituted analogs .
- In contrast, compounds like ’s 20 (2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide) use thioether bridges to connect substituents, which may enhance conformational flexibility .
Functional Group Influence
- Carboxamide vs. Urea: The target’s carboxamide group differs from the urea moiety in cumyluron ().
- Nitro and Cyano Groups: ’s compound 15 includes a cyano-pyridinyl group, which increases electrophilicity and reactivity. The target’s lack of such groups suggests a more stable pharmacokinetic profile .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Electronic Effects of Heterocycles
| Heterocycle | Key Atoms | Lipophilicity (LogP)* | Metabolic Stability* |
|---|---|---|---|
| 1,2,4-Thiadiazole | S, N, N | Moderate-High | High |
| 1,2,4-Oxadiazole | O, N, N | Moderate | Moderate |
| Thiophene | S | High | Low |
*Theoretical estimates based on structural analogs .
Research Implications
- Pharmaceutical Potential: The thiadiazole core’s sulfur atom may improve binding to enzymes or receptors involved in cancer or viral pathways, as seen in ’s oxadiazole derivatives .
- Agrochemical Utility : The 2-chlorophenyl group aligns with pesticidal motifs in , suggesting possible insecticidal or herbicidal activity .
- Synthetic Optimization : Replacing the oxadiazole in ’s compound 45 with thiadiazole could enhance stability, while modifying the chlorophenyl position may refine target specificity.
Biological Activity
N-[(2-Chlorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈ClN₃S
- Molecular Weight : 245.13 g/mol
The compound features a thiadiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, a study evaluated several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that certain compounds exhibited IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects.
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 5.36 |
| Another derivative | HepG2 | 3.13 |
These findings suggest that the incorporation of the thiadiazole moiety enhances the cytotoxicity against cancer cells by inducing apoptosis and cell cycle arrest at specific phases.
2. Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
These results highlight the potential of thiadiazole derivatives as antimicrobial agents.
3. Antifungal Activity
In addition to antibacterial effects, some studies have reported antifungal activity against pathogens such as Candida albicans. The presence of the thiadiazole ring appears to play a crucial role in enhancing this activity.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the S and G2/M phases.
- Inhibition of Key Enzymes : Thiadiazoles may inhibit enzymes involved in DNA replication and repair, further contributing to their anticancer effects.
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer activity. In this study:
- Objective : To assess the cytotoxic effects of synthesized thiadiazoles on MCF-7 and HepG2 cell lines.
- Methodology : The MTT assay was employed to determine cell viability post-treatment.
- Findings : Several derivatives exhibited significant cytotoxicity with IC₅₀ values significantly lower than standard chemotherapeutic agents.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Acetonitrile or DMF | Enhances cyclization | |
| Catalyst | Triethylamine/I₂ | Accelerates ring closure | |
| Temperature | 80–100°C | Reduces reaction time | |
| Purification | Column chromatography | >95% purity |
What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm structural integrity, with characteristic peaks for the thiadiazole ring (δ 8.5–9.0 ppm for ¹H) and chlorophenyl groups (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 296.05) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | Thiadiazole H (δ 8.7 ppm) | |
| ¹³C NMR | Carboxamide C=O (δ 165.2 ppm) | |
| HRMS | [M+H]+ = 296.05 (calculated 296.03) |
How can contradictory bioactivity data for this compound be resolved in antimicrobial assays?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Combine disk diffusion (qualitative) with MIC determination (quantitative) to cross-validate results .
- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate pharmacophores responsible for activity .
- Statistical Analysis : Use factorial design (e.g., 2^k designs) to identify confounding variables like pH or incubation time .
Q. Example Workflow :
Screen analogs against S. aureus and E. coli using MIC assays .
Apply ANOVA to assess significance of substituent effects .
Validate with molecular docking to correlate activity with target binding (e.g., bacterial enzyme inhibition) .
What computational approaches are effective in elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., bacterial topoisomerase IV) using AMBER or GROMACS .
- QSAR Modeling : Build regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity data .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. Table 3: Computational Parameters
| Method | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| MD Simulations | GROMACS | Binding free energy | |
| QSAR | PaDEL-Descriptor | Bioactivity prediction | |
| DFT | Gaussian 09 | Electron density maps |
How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Variable Selection : Modify substituents on the thiadiazole (position 3) and chlorophenyl groups (position 2) .
- Factorial Design : Use a 3x2 factorial matrix to test substituent size (methyl, ethyl, propyl) and electronic effects (electron-withdrawing vs. donating groups) .
- Response Surface Methodology (RSM) : Optimize bioactivity by modeling interactions between variables .
Q. Example Design :
Synthesize 6 derivatives with systematic substituent variations .
Test antimicrobial activity (MIC) and cytotoxicity (MTT assay) .
Apply multivariate regression to identify critical substituent features .
What methodologies are recommended for studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate with rat/human liver microsomes (37°C, NADPH regeneration system) and monitor degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .
- Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. Key Parameters :
- Incubation time: 0–60 minutes.
- Analytical method: SRM transitions for parent compound and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
